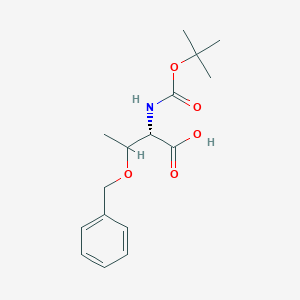

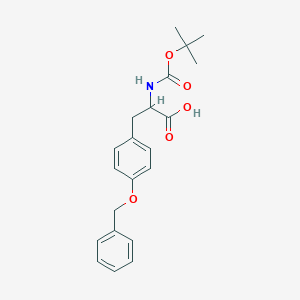

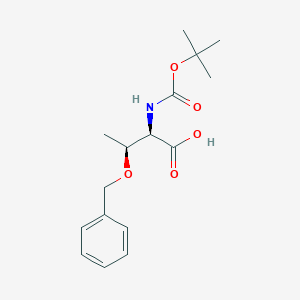

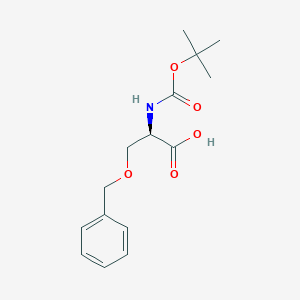

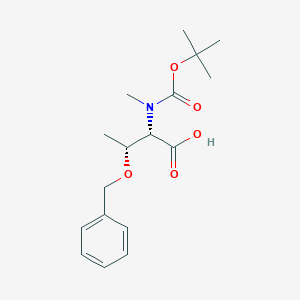

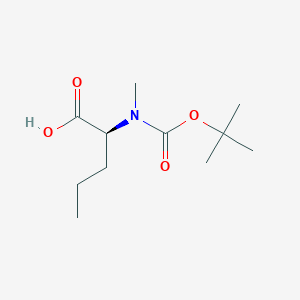

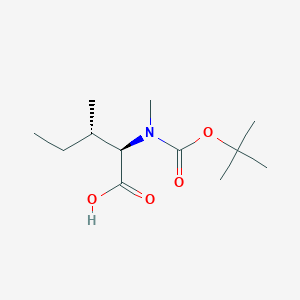

(2S,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Solid-Phase Peptide Synthesis (SPPS)

BOC-THR-OME is used in Solid-Phase Peptide Synthesis (SPPS) . SPPS is a method used for the synthesis of peptides and small proteins. It is usually the Boc-protected (backbone chain) amino acids that are used for the synthesis of those modified amino acids .

Ester Hydrolysis

BOC-THR-OME is used in ester hydrolysis . The C-terminus carboxylic acid usually needs to be protected, typically as a methyl ester. However, standard cleavage of methyl esters requires either highly basic or acidic conditions, which are not compatible with Fmoc or acid-labile protecting groups .

Green Chemistry

BOC-THR-OME is used in green chemistry . Using calcium iodide as an additive in ester hydrolysis permits saponification of compound containing both Fmoc and Boc protecting groups simultaneously .

Medicinal Chemistry

BOC-THR-OME is used in medicinal chemistry . It is a useful tool in structure–activity relationship (SAR) studies .

Amino Acid Derivatization

BOC-THR-OME is used in amino acid derivatization . With the ever-growing popularity of SPPS using the Fmoc strategy, amino acid derivatization is a useful tool in SAR studies .

Chemo-Enzymatic Semisynthesis of Human Insulin

BOC-THR-OME is used in the chemo-enzymatic semisynthesis of human insulin . It is used as a substrate for the model biomimetic reactions .

Propriétés

IUPAC Name |

methyl (2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-6(12)7(8(13)15-5)11-9(14)16-10(2,3)4/h6-7,12H,1-5H3,(H,11,14)/t6-,7+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMWAPNVRMDIPS-RQJHMYQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)NC(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC)NC(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463764 |

Source

|

| Record name | Methyl N-(tert-butoxycarbonyl)-L-threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate | |

CAS RN |

79479-07-5 |

Source

|

| Record name | Methyl N-(tert-butoxycarbonyl)-L-threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the primary use of BOC-THR-OME in scientific research?

A1: BOC-THR-OME serves as a crucial building block in peptide synthesis. [, , ] The BOC group protects the amine, while the methyl ester protects the carboxylic acid, allowing for controlled reactions at the threonine side chain hydroxyl group.

Q2: How does the BOC protecting group in BOC-THR-OME influence its reactivity in peptide synthesis?

A2: The BOC group can be selectively removed under acidic conditions without affecting the peptide bond or the methyl ester. [] This allows for further elongation of the peptide chain from the N-terminus of the threonine residue.

Q3: Can the threonine hydroxyl group in BOC-THR-OME be modified, and what are the implications for peptide synthesis?

A3: Yes, the hydroxyl group in BOC-THR-OME can be modified. For instance, it can be tosylated to facilitate the formation of oxazolidinones, which are useful intermediates in the synthesis of allo-threonine. [] Additionally, it can undergo enzymatic galactosylation with β-galactosidase, enabling the synthesis of glycosylated peptides. []

Q4: Are there any challenges associated with the synthesis or use of BOC-THR-OME?

A4: One challenge encountered during the synthesis of BOC-THR-OME derivatives is the competing elimination reaction during the tosylation of the hydroxyl group. [] This side reaction can lower the yield of the desired product and necessitate optimization of reaction conditions.

Q5: What spectroscopic techniques are helpful for characterizing BOC-THR-OME and related compounds?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for characterizing BOC-THR-OME and its derivatives. For instance, the coupling constants in the 1H NMR spectrum can distinguish between cis and trans isomers of oxazolidinones derived from BOC-THR-OME. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.